molecular formula C7H6N4O2 B11910343 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine CAS No. 63648-66-8

2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine

Cat. No.: B11910343
CAS No.: 63648-66-8
M. Wt: 178.15 g/mol
InChI Key: PTKPPPVNRXHBGU-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. It is known for its diverse applications in medicinal chemistry, particularly due to its biological activities and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products:

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    2-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the nitro group, resulting in different chemical properties.

    5-Nitro-1H-imidazo[4,5-b]pyridine: Lacks the methyl group, affecting its biological activity.

    2-Methyl-5-amino-1H-imidazo[4,5-b]pyridine: The nitro group is replaced with an amino group, altering its reactivity.

Uniqueness: 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

63648-66-8

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-methyl-5-nitro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6N4O2/c1-4-8-5-2-3-6(11(12)13)10-7(5)9-4/h2-3H,1H3,(H,8,9,10)

InChI Key

PTKPPPVNRXHBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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